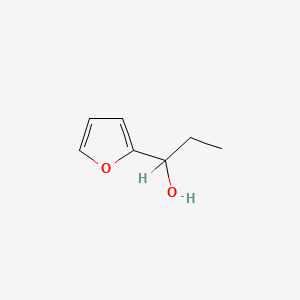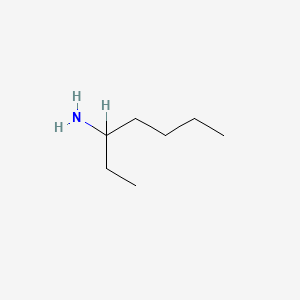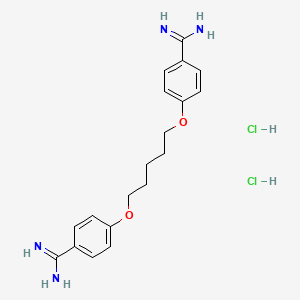
N-Acryloyl-2-methylalanin
Übersicht
Beschreibung
N-Acryloyl-2-methylalanine is a chemical compound with the molecular formula C7H11NO3 . It has an average mass of 157.167 Da and a monoisotopic mass of 157.073898 Da .
Synthesis Analysis
The synthesis of N-acryloyl-2-methylalanine involves the reaction of 2-methylalanine with acryloyl chloride . This process is typically carried out in a solution of sodium hydroxide, cooled to 0 °C using an ice bath . The solution is left at 0 °C under nitrogen for 1 hour until the dropwise addition of acryloyl chloride is complete .Molecular Structure Analysis
The molecular structure of N-Acryloyl-2-methylalanine is represented by the formula C7H11NO3 . This indicates that the molecule is composed of 7 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms .Chemical Reactions Analysis
While specific chemical reactions involving N-Acryloyl-2-methylalanine are not detailed in the search results, the compound is known to participate in the synthesis of various polymers .Physical and Chemical Properties Analysis
N-Acryloyl-2-methylalanine has an average mass of 157.167 Da and a monoisotopic mass of 157.073898 Da . Further physical and chemical properties are not detailed in the search results.Wissenschaftliche Forschungsanwendungen
Arzneimittel-Abgabesysteme
N-Acryloyl-2-methylalanin kann verwendet werden, um hydrophile Azlacton-funktionalisierte Magnetit-Nanopartikel zu erzeugen. Diese Nanopartikel können mit Folsäure konjugiert werden, einem Zielmolekül für Krebszellen. Dies macht sie für den Einsatz als magnetisch steuerbare Vehikel für die Arzneimittelabgabe, insbesondere in der Krebstherapie, geeignet .
Biomedizinische Bildgebung
Die Azlacton-funktionalisierten Nanopartikel können auch in der biomedizinischen Bildgebung eingesetzt werden. Die Polymerbeschichtung auf Magnetit-Nanopartikeln verhindert die Agglomeration und bietet eine aktive Funktionalität für die Kopplung mit Biomolekülen, was für Anwendungen wie die Magnetresonanztomographie (MRT) unerlässlich ist .
Enzym- und Proteinimmobilisierung
Diese Nanopartikel können für die Enzym- und Proteinimmobilisierung verwendet werden. Die Oberflächenfunktionalisierung ermöglicht die Anbindung verschiedener Biomoleküle, was entscheidend ist, um stabile Umgebungen für Enzyme und Proteine in Forschungs- und Industrieprozessen zu schaffen .
Nukleinsäure-Reinigung
Die funktionalisierten Nanopartikel finden Anwendung bei der Reinigung von Ribonukleinsäure (RNA) und Desoxyribonukleinsäure (DNA). Ihre Fähigkeit, selektiv an diese Nukleinsäuren zu binden, macht sie wertvoll in der Gentechnik und in molekularbiologischen Studien .
Gentherapie
In der Gentherapie können die Nanopartikel zur Abgabe von genetischem Material in Zellen verwendet werden. Die Azlacton-Funktionalität ermöglicht die Kopplung mit Peptidnukleinsäuren (PNA), die synthetische Analoga von DNA und RNA sind, und erleichtert so Gentherapieanwendungen .
Hämostatische Anwendungen
Auf this compound basierende Polymere können zu hämostatischen Schwämmen verarbeitet werden. Diese Schwämme sind so konzipiert, dass sie Blutungen schnell stoppen, und sind besonders nützlich in medizinischen Notfällen und bei Operationen .
Nanoreaktoren und Oberflächenmodifikation
Die Verbindung ist auch bei der Herstellung von Nanoreaktoren und für die Oberflächenmodifikation von Bedeutung. Die Stabilität von selbstorganisierten Partikeln, die auf amphiphile Blockcopolymere basieren, zu denen auch this compound gehört, ist für diese Anwendungen entscheidend .
Thermoresponsive Nanopartikel
Schließlich wird this compound zur Synthese von thermoresponsiven Nanopartikeln verwendet. Diese Nanopartikel können ihre Eigenschaften als Reaktion auf die Temperatur ändern, was besonders interessant für die kontrollierte Arzneimittelabgabe und andere dynamische biomedizinische Anwendungen ist .
Wirkmechanismus
Mode of Action
The mode of action of ACG involves its interaction with its targets, leading to various changes. For instance, in the context of hemostasis, ACG can be used to create robust hemostatic sponges. The compound is incorporated into a viscous liquid along with a thickening agent, carboxymethyl cellulose (CMC), and an initiator. This mixture is then swirled to produce bubbles. Upon heating, rapid polymerization is induced, which also aids in bubble expansion, resulting in the formation of a porous hydrogel .
Biochemical Pathways
The biochemical pathways affected by ACG are largely dependent on its specific application. In the case of the hemostatic sponge, the ACG-based sponge can absorb liquid and promote coagulation, thereby affecting the coagulation pathway . .
Result of Action
The result of ACG’s action can vary depending on its application. In the case of the hemostatic sponge, the ACG-based sponge can significantly reduce bleeding time and blood loss due to its high blood absorption capacity and effective concentration of coagulation factors .
Action Environment
The action, efficacy, and stability of ACG can be influenced by various environmental factors. For instance, the formation of the ACG-based sponge involves a heat-induced rapid polymerization process, indicating that temperature is a crucial factor in this context . .
Eigenschaften
IUPAC Name |
2-methyl-2-(prop-2-enoylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c1-4-5(9)8-7(2,3)6(10)11/h4H,1H2,2-3H3,(H,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPBFWDHYZMVTJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)NC(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40314794 | |
| Record name | N-Acryloyl-2-methylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40314794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29513-50-6 | |
| Record name | NSC288647 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=288647 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Acryloyl-2-methylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40314794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




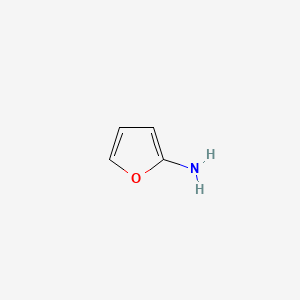
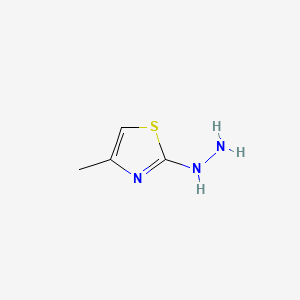
![(E)-N,N-Dimethyl-3-[2-(trifluoromethyl)-9H-thioxanthen-9-ylidene]propylamine](/img/structure/B1595010.png)
![5-Nitrobenzo[d]isothiazole](/img/structure/B1595011.png)


